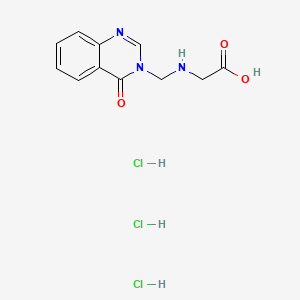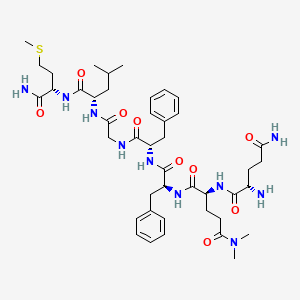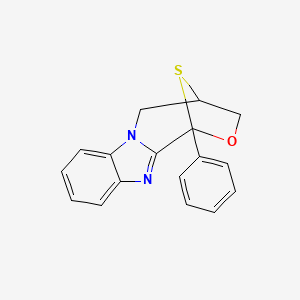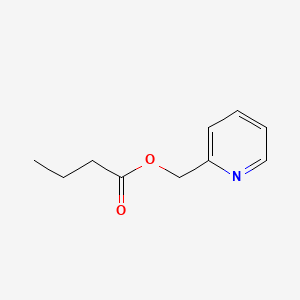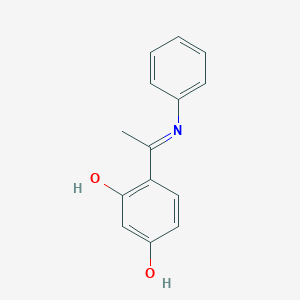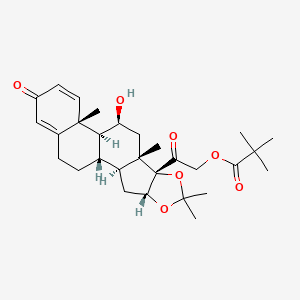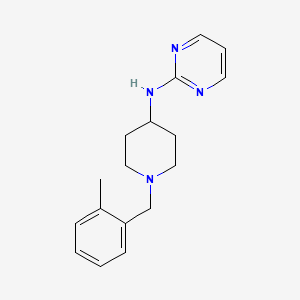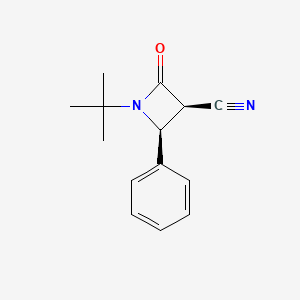
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile is a chiral azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
The synthesis of (3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Incorporation of the Phenyl Group: This can be done through Friedel-Crafts acylation or alkylation reactions.
Addition of the Carbonitrile Group: This step typically involves nucleophilic substitution reactions using cyanide sources.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using reagents like sodium azide or amines.
Hydrolysis: Acidic or basic hydrolysis can convert the carbonitrile group to a carboxylic acid or amide.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of (3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids .
Comparison with Similar Compounds
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile can be compared with other azetidine derivatives, such as:
(3R,4S)-1-tert-butyl-2-oxo-4-(3,5-difluorophenyl)azetidine-3-carbonitrile: This compound has similar structural features but includes fluorine atoms, which can enhance its biological activity and stability.
(3R,4S)-1-tert-butyl-2-oxo-4-(4-methoxyphenyl)azetidine-3-carbonitrile: The presence of a methoxy group can alter the compound’s electronic properties and reactivity.
(3R,4S)-1-tert-butyl-2-oxo-4-(2,4,5-trifluorophenyl)azetidine-3-carbonitrile: The trifluoromethyl group can significantly impact the compound’s lipophilicity and metabolic stability
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
Properties
CAS No. |
78759-36-1 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)16-12(11(9-15)13(16)17)10-7-5-4-6-8-10/h4-8,11-12H,1-3H3/t11-,12+/m0/s1 |
InChI Key |
KVWQMTOVIKHODG-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)N1[C@@H]([C@@H](C1=O)C#N)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)N1C(C(C1=O)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)
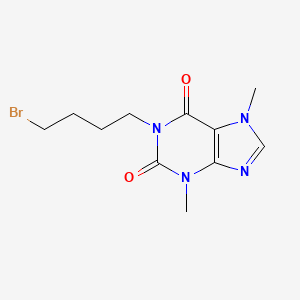

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
